Cas no 2171731-96-5 (5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-4-methylpentanoic acid)
Il composto 5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-4-methylpentanoic acid è un derivato amminoacidico protetto con il gruppo Fmoc (9-fluorenilmetossicarbonile), ampiamente utilizzato nella sintesi peptidica in fase solida. La presenza del gruppo Fmoc offre una protezione stabile e selettiva per il gruppo amminico, consentendo una deprotezione efficiente in condizioni basiche blande (ad esempio con piperidina). La struttura include una catena laterale metilica (4-metilpentanoico), che può influenzare la solubilità e le proprietà steriche del composto. Questo reagente è particolarmente utile nella preparazione di peptidi complessi, garantendo alta purezza e resa, grazie alla sua reattività controllata e alla facilità di rimozione del gruppo protettivo.
2171731-96-5 structure
Product Name:5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-4-methylpentanoic acid
Numero CAS:2171731-96-5
MF:C24H28N2O5
MW:424.489526748657
CID:5921883
PubChem ID:165806113
Update Time:2025-10-31
5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-4-methylpentanoic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-4-methylpentanoic acid
- 2171731-96-5
- 5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-4-methylpentanoic acid
- EN300-1502532
-
- Inchi: 1S/C24H28N2O5/c1-15(11-12-22(27)28)13-25-23(29)16(2)26-24(30)31-14-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,15-16,21H,11-14H2,1-2H3,(H,25,29)(H,26,30)(H,27,28)
- Chiave InChI: LAUZSSFLTSRZRU-UHFFFAOYSA-N
- Sorrisi: O(C(NC(C)C(NCC(C)CCC(=O)O)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
Proprietà calcolate
- Massa esatta: 424.19982200g/mol
- Massa monoisotopica: 424.19982200g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 31
- Conta legami ruotabili: 10
- Complessità: 618
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.5
- Superficie polare topologica: 105Ų
5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-4-methylpentanoic acid Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1502532-0.05g |
5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-4-methylpentanoic acid |
2171731-96-5 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1502532-0.1g |
5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-4-methylpentanoic acid |
2171731-96-5 | 0.1g |
$2963.0 | 2023-06-05 | ||
| Enamine | EN300-1502532-0.25g |
5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-4-methylpentanoic acid |
2171731-96-5 | 0.25g |
$3099.0 | 2023-06-05 | ||
| Enamine | EN300-1502532-0.5g |
5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-4-methylpentanoic acid |
2171731-96-5 | 0.5g |
$3233.0 | 2023-06-05 | ||
| Enamine | EN300-1502532-1.0g |
5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-4-methylpentanoic acid |
2171731-96-5 | 1g |
$3368.0 | 2023-06-05 | ||
| Enamine | EN300-1502532-2.5g |
5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-4-methylpentanoic acid |
2171731-96-5 | 2.5g |
$6602.0 | 2023-06-05 | ||
| Enamine | EN300-1502532-5.0g |
5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-4-methylpentanoic acid |
2171731-96-5 | 5g |
$9769.0 | 2023-06-05 | ||
| Enamine | EN300-1502532-10.0g |
5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-4-methylpentanoic acid |
2171731-96-5 | 10g |
$14487.0 | 2023-06-05 | ||
| Enamine | EN300-1502532-50mg |
5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-4-methylpentanoic acid |
2171731-96-5 | 50mg |
$707.0 | 2023-09-27 | ||
| Enamine | EN300-1502532-100mg |
5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-4-methylpentanoic acid |
2171731-96-5 | 100mg |
$741.0 | 2023-09-27 |
5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-4-methylpentanoic acid Letteratura correlata
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
2171731-96-5 (5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-4-methylpentanoic acid) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso